(1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine
Description
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Properties
IUPAC Name |
[1-(2-chloropyridin-3-yl)-5-methyltriazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-6-7(5-11)13-14-15(6)8-3-2-4-12-9(8)10/h2-4H,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLOZFMZEXXWKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a triazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chloropyridine moiety and a triazole ring, which are known to influence biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The triazole ring can act as a bioisostere for amides and can participate in hydrogen bonding with target proteins, enhancing binding affinity.
Potential mechanisms include:
- Inhibition of Enzymes : The compound may inhibit enzymes such as monoamine oxidase (MAO), which is critical in neurotransmitter metabolism. Inhibitors of MAO have been studied for their effects on mood disorders and neurodegenerative diseases .
- Anti-inflammatory Activity : Similar compounds have shown anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), leading to reduced inflammation markers .
In Vitro Studies
Recent studies have evaluated the compound's activity against various biological targets. Here are some notable findings:
| Study Focus | Target Enzyme/Pathway | IC50 Value | Reference |
|---|---|---|---|
| MAO Inhibition | MAO-A and MAO-B | 0.342 µM | |
| Anti-inflammatory Effects | COX-2, iNOS | 0.012 µM | |
| Binding Affinity | Various receptors | High affinity |
Case Studies
- MAO Inhibition Study : A recent investigation into the compound's effect on MAO enzymes showed significant inhibition with an IC50 value comparable to established inhibitors like tranylcypromine. This suggests potential applications in treating depression and anxiety disorders .
- Anti-inflammatory Research : Another study demonstrated that derivatives similar to this compound effectively reduced COX-2 and iNOS expression in vitro. This positions the compound as a candidate for further development in anti-inflammatory therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Chloropyridine Moiety : The presence of the chloropyridine group enhances lipophilicity and may improve binding interactions with biological targets.
- Triazole Ring : The triazole ring's ability to mimic functional groups found in natural substrates contributes to its inhibitory properties against various enzymes.
Scientific Research Applications
The compound (1-(2-chloropyridin-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, which has garnered attention in various scientific research applications due to its unique structural features and biological activities. This article explores its applications in medicinal chemistry, agriculture, and material sciences, supported by comprehensive data and case studies.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. The compound of interest has shown potential as a fungicide and antibacterial agent . Research indicates that derivatives of triazoles can inhibit the growth of various pathogenic fungi and bacteria. For instance, studies have demonstrated that triazole compounds exhibit activity against Candida albicans and Staphylococcus aureus, suggesting that this compound may possess similar properties due to its structural analogies with known active triazoles .
Anti-Cancer Properties
Recent investigations into the anti-cancer potential of triazole derivatives have revealed promising results. The compound has been evaluated for its ability to inhibit tumor cell proliferation in various cancer types. For example, studies have shown that similar triazole compounds can induce apoptosis in cancer cells through the modulation of specific signaling pathways . The incorporation of the chloropyridine moiety may enhance its interaction with biological targets, potentially increasing its efficacy.
Drug Development
The unique structure of this compound positions it as a candidate for drug development. Its ability to act as a ligand for various receptors makes it suitable for further modification to enhance pharmacological properties. The synthesis of analogs with improved bioavailability and reduced toxicity is an ongoing area of research .
Pesticide Development
The agricultural sector has shown interest in triazole compounds as potential pesticides. The compound's ability to disrupt fungal cell membranes makes it a candidate for developing new fungicides. Research has indicated that triazoles can be effective against crop pathogens, thereby improving agricultural productivity .
Herbicide Potential
In addition to fungicidal properties, derivatives of triazoles have been explored for their herbicidal activities. The mechanism often involves the inhibition of specific enzymes essential for plant growth. Preliminary studies suggest that this compound may exhibit similar herbicidal properties, warranting further investigation into its efficacy and application in crop protection strategies .
Synthesis of Coordination Complexes
Triazoles are known for their ability to form coordination complexes with metals, which can be utilized in material science. The compound can serve as a ligand in metal-organic frameworks (MOFs), which are materials with applications in gas storage, separation processes, and catalysis. Research into the synthesis and characterization of such complexes is ongoing, focusing on optimizing their stability and functionality .
Development of Sensors
The unique electronic properties of triazole compounds allow them to be used in developing sensors for detecting various analytes. The incorporation of this compound into sensor platforms could enhance sensitivity and selectivity due to its chemical reactivity and ability to form stable complexes with target molecules .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
